molecular formula C8H11N3O3 B3029873 Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate CAS No. 81303-52-8

Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B3029873
CAS No.: 81303-52-8
M. Wt: 197.19
InChI Key: XPBLRFVLSZIMHA-UHFFFAOYSA-N
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Description

Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate (CAS 81303-52-8) is a pyrazole derivative characterized by a methyl group at position 1, a carbamoyl (-CONH₂) group at position 5, and an ethyl ester (-COOEt) at position 4 of the pyrazole ring. This compound is of interest due to its structural versatility, which allows for diverse applications in medicinal chemistry and agrochemical research. Pyrazole derivatives are known for their biological activities, including fungicidal and plant growth regulation properties, as seen in structurally related analogs .

Properties

IUPAC Name

ethyl 5-carbamoyl-1-methylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-3-14-8(13)5-4-10-11(2)6(5)7(9)12/h4H,3H2,1-2H3,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBLRFVLSZIMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70857068
Record name Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81303-52-8
Record name Ethyl 5-(aminocarbonyl)-1-methyl-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81303-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then subjected to further reactions to introduce the carbamoyl and ethyl ester groups . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

Building Block for Bioactive Molecules
Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate serves as a versatile intermediate in the synthesis of various bioactive compounds. It has shown potential in the development of:

  • Anti-inflammatory Agents : The compound may inhibit cyclooxygenase enzymes, which play a key role in inflammation.
  • Anticancer Agents : Research indicates its ability to disrupt cancer cell proliferation by interacting with specific molecular targets, including kinases and DNA .

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound in cancer therapy .

Agriculture

Pesticidal and Herbicidal Applications
The compound is being investigated for its potential use as a pesticide or herbicide. Its ability to inhibit specific enzymes critical for pest survival makes it a candidate for agricultural applications.

Herbicidal Activity

Research has shown that derivatives of pyrazole compounds possess herbicidal properties. For instance, a related study highlighted the synthesis of new pyrazole derivatives that exhibited effective herbicidal activity against common weeds .

Material Science

Development of Novel Materials
In material science, this compound is explored for creating materials with unique electronic and optical properties. Its structural characteristics allow for modifications that can lead to enhanced performance in electronic devices.

Mechanism of Action

The mechanism of action of Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Carbamoyl vs.
  • Position 1 Substitution : Methyl (target) vs. phenyl or cyclohexyl (e.g., CAS 21253-62-3 ) affects steric hindrance and electronic properties. Methyl groups generally improve metabolic stability compared to bulkier substituents.

Physicochemical and Crystallographic Properties

  • Crystallinity: The carbamoyl group in the target compound likely promotes robust hydrogen-bonding networks, as seen in related pyrazole-carboxylates (e.g., monoclinic crystal system, space group P2₁/c with a = 12.194 Å, b = 12.909 Å ). In contrast, cyano-substituted analogs (e.g., CAS 98476-09-6) exhibit weaker intermolecular interactions due to the lack of hydrogen-bond donors .
  • Thermal Stability: Methyl and carbamoyl groups contribute to higher melting points compared to amino-substituted analogs (e.g., CAS 7251-53-8), which may exhibit lower thermal stability due to increased conformational flexibility .

Biological Activity

Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article delves into the compound's synthesis, biological mechanisms, and relevant case studies, supported by data tables and findings from diverse research sources.

Chemical Structure and Synthesis

The molecular formula of this compound is C8H11N3O3, with a molecular weight of 197.19 g/mol. The compound is synthesized through a multi-step process involving the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole core, followed by further modifications to introduce the carbamoyl and ethyl ester groups .

Synthetic Routes

  • Step 1: Formation of the pyrazole ring from ethyl acetoacetate and hydrazine.
  • Step 2: Introduction of the carbamoyl group via appropriate reagents.
  • Step 3: Esterification to yield the final product.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial efficacy against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory activity at concentrations as low as 100 µg/mL .

Table 1: Antimicrobial Activity of this compound

PathogenConcentration (µg/mL)Inhibition Zone (mm)
Staphylococcus aureus10015
Escherichia coli10014
Candida albicans10012

Anti-inflammatory Effects

Research indicates that this compound may also possess anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, although specific molecular targets remain to be fully elucidated .

The biological activity of this compound is attributed to its interaction with various molecular targets. It can bind to enzymes or receptors involved in inflammatory processes or microbial resistance mechanisms. The precise pathways affected by this compound are under ongoing investigation .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial effects of this compound against a panel of pathogens. The study utilized disk diffusion methods to assess the inhibition zones created by the compound. Results indicated a promising profile for potential therapeutic applications in treating infections caused by resistant strains .

Case Study 2: In Vivo Anti-inflammatory Study

A recent animal model study assessed the anti-inflammatory effects of this compound in conditions mimicking acute inflammation. The results demonstrated a significant reduction in inflammatory markers compared to control groups, suggesting potential for development as an anti-inflammatory agent .

Q & A

Q. What are the standard synthetic routes for Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate?

The compound can be synthesized via cyclocondensation of ethyl acetoacetate with a substituted hydrazine, followed by functionalization of the pyrazole core. For example, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (a precursor) is prepared by reacting ethyl acetoacetate with methylhydrazine derivatives. The amino group is then converted to a carbamoyl group using reagents like isocyanates or carbamoyl chlorides under basic conditions . Intermediate purification often involves column chromatography or recrystallization.

Q. Which spectroscopic methods are critical for characterizing this compound?

  • ¹H/¹³C NMR : To confirm substitution patterns and ester/carbamoyl functionality.
  • IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹ for ester, ~1650 cm⁻¹ for carbamoyl).
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns. Elemental analysis ensures purity and stoichiometry .

Q. How can solubility and stability be optimized for experimental use?

Solubility in polar aprotic solvents (e.g., DMSO, DMF) is typical due to the ester and carbamoyl groups. Stability tests under varying pH (e.g., acidic/basic hydrolysis of the ester group) and thermal conditions (TGA/DSC) are recommended. Storage at –20°C in inert atmospheres prevents degradation .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for pyrazole derivatives?

Discrepancies in crystal structures (e.g., hydrogen bonding patterns or torsion angles) can arise from polymorphism or solvent effects. Using SHELX software for refinement and Mercury CSD for packing analysis helps identify key interactions. Graph-set analysis (Etter’s formalism) is critical for interpreting hydrogen-bonding networks .

Q. How can computational modeling aid in designing derivatives with enhanced bioactivity?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. Molecular docking studies (using software like AutoDock) assess binding affinities to target proteins. For example, modifying the carbamoyl group’s substituents could optimize interactions with enzymatic active sites .

Q. What methodologies are used to evaluate pharmacological activity?

  • In vitro assays : Measure inhibition of enzymes (e.g., COX-2 for anti-inflammatory activity) using ELISA or fluorometric methods.
  • In vivo models : Rodent assays (e.g., carrageenan-induced edema) assess analgesic/anti-inflammatory effects. Dose-response curves and control groups (vehicle/positive controls) are essential.
  • Ulcerogenicity testing : Gastric mucosa examination in animal models quantifies side effects .

Q. How are reaction conditions optimized for regioselective functionalization?

Protecting group strategies (e.g., tosyl for NH groups) and catalyst screening (e.g., Pd for cross-coupling) improve selectivity. For example, tosyl protection in ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate ensures carbamoylation occurs exclusively at the 5-position .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for carbamoylation to avoid hydrolysis .
  • Crystallography : Use high-resolution data (≤1.0 Å) and twin refinement in SHELXL for challenging crystals .
  • Safety : Follow SDS guidelines for handling; use fume hoods due to potential irritant properties .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate
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Ethyl 5-carbamoyl-1-methyl-1H-pyrazole-4-carboxylate

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